molecular formula C17H22Cl2N2O2 B5577404 N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B5577404
M. Wt: 357.3 g/mol
InChI Key: LNMSAKHOCHWAHM-UHFFFAOYSA-N
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Description

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a chlorinated aromatic ring, two ethoxy groups, and a pyridine moiety

Scientific Research Applications

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multiple steps. One common approach is to start with the chlorination of a diethoxybenzene derivative, followed by the introduction of a pyridine moiety through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4,5-diethoxyphenyl)cyclopentanecarboxamide
  • N-(3-chloro-4,5-diethoxyphenyl)-3-methylbutanamide
  • N-(3-chloro-4,5-diethoxyphenyl)-2-methylbutanamide

Uniqueness

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2.ClH/c1-3-21-16-9-14(8-15(18)17(16)22-4-2)12-20-11-13-6-5-7-19-10-13;/h5-10,20H,3-4,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMSAKHOCHWAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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